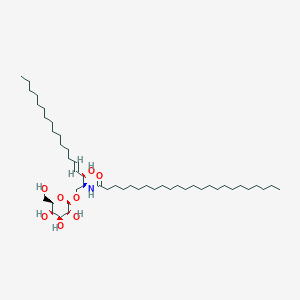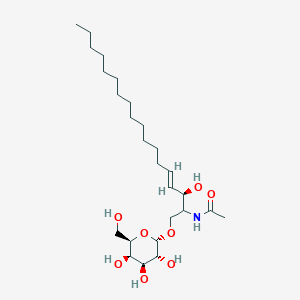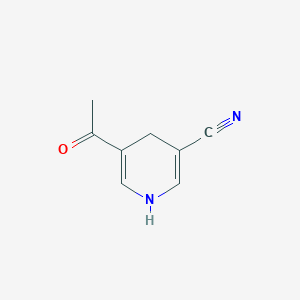
5-Acetyl-1,4-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-1,4-dihydropyridine-3-carbonitrile (ADPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADPC is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has been synthesized using various methods, and its potential applications in scientific research, particularly in the field of medicinal chemistry, have been studied extensively.
作用机制
The mechanism of action of 5-Acetyl-1,4-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting the activity of calcium channels. Calcium channels play a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calcium channels, this compound may be able to modulate these processes and exert its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial effects against a wide range of bacteria and fungi.
实验室实验的优点和局限性
5-Acetyl-1,4-dihydropyridine-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 5-Acetyl-1,4-dihydropyridine-3-carbonitrile. One area of interest is the development of new drugs based on this compound. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the mechanism of action of this compound. A better understanding of how this compound works could lead to the development of more effective drugs. Finally, further research is needed to explore the potential applications of this compound in other fields, such as agriculture and materials science.
合成方法
There are several methods for synthesizing 5-Acetyl-1,4-dihydropyridine-3-carbonitrile, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia in the presence of a catalyst to form this compound. The Gewald reaction involves the condensation of a β-ketoester, a thiocarbonyl compound, and an amine in the presence of a catalyst. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Each of these methods has been used successfully to synthesize this compound with high yields.
科学研究应用
5-Acetyl-1,4-dihydropyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been shown to have potential as an anticonvulsant and as a calcium channel blocker. These properties make this compound a promising candidate for the development of new drugs.
属性
CAS 编号 |
132148-45-9 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
5-acetyl-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h4-5,10H,2H2,1H3 |
InChI 键 |
YMZKVZAXHLKVQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNC=C(C1)C#N |
规范 SMILES |
CC(=O)C1=CNC=C(C1)C#N |
同义词 |
3-Pyridinecarbonitrile, 5-acetyl-1,4-dihydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



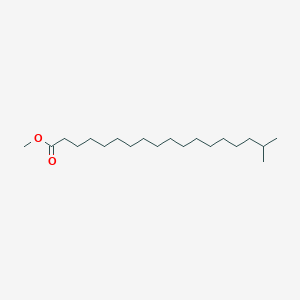



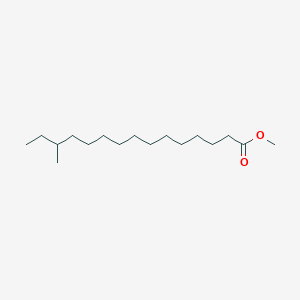
![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)
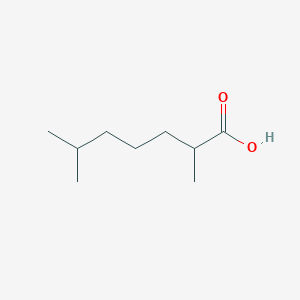
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)
